molecular formula C15H12BrCl2NO B3650711 N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide

Cat. No.: B3650711
M. Wt: 373.1 g/mol
InChI Key: KDPWSUODYIPZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methyl groups attached to a benzamide core

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO/c1-8-9(2)14(6-5-12(8)16)19-15(20)11-4-3-10(17)7-13(11)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPWSUODYIPZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-bromo-2,3-dimethylaniline} + \text{2,4-dichlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the benzamide core can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,3-dimethylphenyl)acetamide
  • N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide
  • N-(4-bromo-2,3-dimethylphenyl)benzamide

Uniqueness

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these halogens with the benzamide structure allows for a wide range of applications and interactions in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.